molecular formula C19H19N3O3S2 B2606546 N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 922850-76-8

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2606546
M. Wt: 401.5
InChI Key: PDRNTHYNVVXEFM-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound appears to contain a pyridine ring and a thiazole ring, which are both common structures in medicinal chemistry.



Synthesis Analysis

This would involve a detailed description of the method used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, such as how it reacts with other substances or under certain conditions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Quantum Chemical Analysis and Tautomeric Preferences

N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, demonstrates dynamic tautomerism and divalent N(I) character, with a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This behavior suggests its potential in electron donating applications and highlights its unique electron distribution and tautomeric preferences, which are critical for designing molecules with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial and Antioxidant Activities

Pyrazolo[3,4-d]thiazole derivatives, including 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, have shown significant antimicrobial potentialities and antioxidant activities. These compounds, synthesized using microwave irradiation, demonstrate the ability to inhibit cathepsin D, suggesting a role in anticancer activity (Rizk et al., 2020).

Electrocatalytic and Photocatalytic Applications

Research on Pyridinium N-(heteroaryl)aminides, serving as synthetic equivalents of nucleophilic 1,3-N,N-dipoles, provides convergent and regioselective access to imidazo-fused heteroaromatics. This indicates their potential in electrocatalytic and photocatalytic applications, enabling significant structural variations and tolerating sensitive functional groups (Garzón & Davies, 2014).

Bioactive Material Development

The synthesis of zinc(II) complexes with pyridine thiazole derivatives showcases improved bioactive materials' development with novel properties. These complexes exhibit enhanced antimicrobial activity and specificity against certain bacteria or cancer cell lines, compared to free ligands, underscoring their potential in bioactive material applications (Xun-Zhong et al., 2020).

Molecular Docking and Cytotoxicity Evaluation

The exploration of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety for cytotoxicity against cancer cell lines highlights the anticancer potential of these compounds. Molecular docking studies further substantiate their mechanisms of action, offering a foundation for anticancer agent development (Abouzied et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, potential side effects, and any precautions that need to be taken when handling it.


Future Directions

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Please consult with a chemist or a relevant expert for more specific information.


properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRNTHYNVVXEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide

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